2-Cyclohexylpropan-1-amine
Description
Contextual Significance within Aliphatic Amines
Aliphatic amines are a fundamental class of organic compounds characterized by an amino group attached to a saturated carbon atom. They are integral to a vast array of chemical transformations and are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. cymitquimica.comsanskritischool.edu.in 2-Cyclohexylpropan-1-amine, with its combination of a cyclohexyl ring and a propanamine chain, represents a specific subclass of aliphatic amines that offers a unique steric and electronic profile. This structure can influence its reactivity and interactions with other molecules, making it a valuable tool for chemists. cymitquimica.com The presence of the bulky cyclohexyl group can impart specific selectivities in chemical reactions, a desirable trait in the construction of complex molecular architectures.
Scope and Relevance in Contemporary Organic Synthesis and Research
The utility of this compound and its derivatives extends to various areas of modern organic synthesis. Its nucleophilic amine group can participate in a wide range of reactions, including substitution and coupling reactions, to form new carbon-nitrogen bonds. These reactions are fundamental to the assembly of more complex molecules. For instance, derivatives of cyclohexylpropanamines have been utilized in the synthesis of compounds with potential applications in medicinal chemistry, where the specific shape and properties of the molecule are crucial for its biological activity. google.com Research has explored the use of related structures in the development of novel therapeutic agents. ontosight.aiontosight.ai The synthesis of various substituted cyclohexylpropanamines highlights the ongoing interest in this class of compounds for creating diverse molecular frameworks. researchgate.net
Structural Isomerism and Stereochemical Considerations within Cyclohexylpropanamines
The concept of isomerism is central to understanding the properties and behavior of this compound. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. youtube.comyoutube.com
Structural Isomers: Cyclohexylpropanamine can exist as several structural isomers, where the connectivity of the atoms differs. For example, in 1-cyclohexylpropan-2-amine, the amine group is located on the second carbon of the propane (B168953) chain, whereas in this compound, it is on the first. Another structural isomer is 2-cyclohexylpropan-2-amine, where the amino group and the cyclohexyl group are both attached to the second carbon of the propane chain. guidechem.comnih.gov These seemingly minor differences in structure can lead to significant variations in their physical and chemical properties.
Stereoisomers: this compound possesses a chiral center at the carbon atom bearing the amino group and the cyclohexyl group. This gives rise to stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. youtube.comyoutube.com The spatial arrangement of the atoms in these enantiomers can have a profound impact on their interaction with other chiral molecules, a critical consideration in fields like pharmacology. The different stereoisomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. nih.gov The synthesis of a specific stereoisomer often requires specialized techniques to control the three-dimensional outcome of the reaction.
Below is an interactive data table summarizing the key properties of this compound and its isomers.
| Property | This compound | 1-Cyclohexylpropan-2-amine |
| CAS Number | 103254-49-5 lgcstandards.com | 5913-12-2 nih.gov |
| Molecular Formula | C9H19N lgcstandards.com | C9H19N nih.gov |
| Molecular Weight | 141.25 g/mol lgcstandards.com | 141.25 g/mol nih.gov |
| Structural Difference | Amine group on the first carbon of the propane chain. | Amine group on the second carbon of the propane chain. |
| Chirality | Yes, at the carbon bearing the amine group. | Yes, at the carbon bearing the amine group. nih.gov |
Detailed Research Findings
The synthesis of this compound can be achieved through various methods in organic chemistry. One common approach is the reductive amination of 2-cyclohexylpropanal. This two-step process typically involves the initial formation of an imine by reacting the aldehyde with ammonia, followed by reduction of the imine to the desired amine using a reducing agent like sodium cyanoborohydride.
Recent research has also focused on the development of novel synthetic routes and the application of cyclohexylpropanamine derivatives in catalysis and materials science. caltech.edutesisenred.netmdpi.com The unique steric and electronic properties of these amines make them attractive ligands for transition metal catalysts, potentially influencing the efficiency and selectivity of catalytic transformations. tesisenred.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2-cyclohexylpropan-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3 |
InChI Key |
CDIYOXVOAKRWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohexylpropan 1 Amine and Its Derivatives
Direct Amination Approaches
Direct amination strategies focus on introducing the amine group in a single key step, often starting from precursors that already possess the complete carbon skeleton.
Reductive Amination Protocols of Ketone Precursors
Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with ammonia or a primary/secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
For the synthesis of 2-Cyclohexylpropan-1-amine, the logical ketone precursor is 1-cyclohexylpropan-2-one. The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient imine, which is subsequently reduced to the target primary amine. wikipedia.orgyoutube.com A variety of reducing agents can be employed for this transformation, each with its own reactivity profile. The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com
Key Reaction:
1-Cyclohexylpropan-2-one + NH₃ + [Reducing Agent] → this compound
Below is a comparison of common reducing agents used in reductive amination:
| Reducing Agent | Formula | Typical Conditions | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Ni | Hydrogen pressure, various solvents (e.g., ethanol, methanol) | Effective method, can be performed at industrial scale. Requires specialized hydrogenation equipment. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 6-7 | Mild and selective for the reduction of imines over ketones, which minimizes side reactions. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane (DCE), Acetic Acid | A mild and effective reagent, particularly for sensitive substrates. Does not require pH control. masterorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | A more powerful reducing agent than NaBH₃CN; can also reduce the starting ketone if conditions are not carefully controlled. youtube.comorganic-chemistry.org |
Nucleophilic Substitution Reactions with Halide Precursors
Another direct route to this compound involves the nucleophilic substitution of a suitable halide precursor, such as 1-bromo-2-cyclohexylpropane or 1-chloro-2-cyclohexylpropane, with an amine nucleophile. In this SN2 reaction, ammonia acts as the nucleophile, attacking the electrophilic carbon bearing the halogen and displacing the halide ion.
A significant challenge with this method is controlling the selectivity of the reaction. The primary amine product is itself a nucleophile and can react with the remaining alkyl halide, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts as byproducts. To favor the formation of the primary amine, a large excess of ammonia is typically used.
An alternative, more controlled approach is the Gabriel synthesis. This method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion displaces the halide, and the resulting N-alkylphthalimide is then cleaved, typically by hydrolysis with a strong acid or base, or more commonly with hydrazine, to release the desired primary amine without the risk of over-alkylation.
| Method | Amine Source | Precursor | Key Features & Challenges |
|---|---|---|---|
| Direct Ammonolysis | Ammonia (NH₃) | 1-halo-2-cyclohexylpropane | Simple and direct. Prone to over-alkylation, resulting in mixtures of primary, secondary, and tertiary amines. Requires a large excess of ammonia to favor the primary amine. |
| Gabriel Synthesis | Potassium Phthalimide | 1-halo-2-cyclohexylpropane | Prevents over-alkylation, leading to a cleaner primary amine product. Requires an additional step for the deprotection of the phthalimide. |
Carbonyl Compound Transformations
These methods involve multi-step syntheses where a carbonyl compound is transformed into the target amine through intermediate species.
Reduction of Corresponding Ketones and Aldehydes
While direct reduction of a ketone yields an alcohol, ketones can be converted into amine precursors that are subsequently reduced. A common strategy is the conversion of the ketone 1-cyclohexylpropan-2-one into its corresponding oxime. This is achieved by reacting the ketone with hydroxylamine (NH₂OH).
The resulting 1-cyclohexylpropan-2-one oxime can then be reduced to form this compound. This reduction can be accomplished using several strong reducing agents.
Step 1 (Oximation): 1-Cyclohexylpropan-2-one + NH₂OH → 1-Cyclohexylpropan-2-one oxime + H₂O
Step 2 (Reduction): 1-Cyclohexylpropan-2-one oxime + [Reducing Agent] → this compound
Common reagents for the reduction of oximes to primary amines include lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (THF), or catalytic hydrogenation using catalysts such as Raney Nickel.
Grignard Reaction Pathways for Carbon-Carbon Bond Formation
Grignard reactions are fundamental for forming carbon-carbon bonds and can be employed to construct the carbon skeleton of the precursor to this compound. libretexts.org A plausible route involves the synthesis of the ketone precursor, 1-cyclohexylpropan-1-one, which is an isomer of the precursor used in reductive amination.
This can be achieved by reacting a cyclohexyl Grignard reagent, such as cyclohexylmagnesium bromide, with propanenitrile. quora.com The initial reaction forms an imine intermediate, which upon acidic hydrolysis, yields 1-cyclohexylpropan-1-one. quora.com This ketone can then be converted to the corresponding amine via methods like reductive amination.
Step 1 (Grignard Reaction): Cyclohexylmagnesium bromide + Propanenitrile → Intermediate
Step 2 (Hydrolysis): Intermediate + H₃O⁺ → 1-Cyclohexylpropan-1-one
Step 3 (Amination): 1-Cyclohexylpropan-1-one → 1-Cyclohexylpropan-1-amine (Isomer of target compound)
Alternatively, to form the carbon skeleton for 2-cyclohexylpropan-1-ol (a precursor to the halide for nucleophilic substitution), a Grignard reaction between acetaldehyde and a cyclohexylmethylmagnesium halide could be envisioned. The resulting alcohol can then be converted to a halide for subsequent amination.
Advanced Synthetic Strategies
Modern synthetic chemistry offers more sophisticated and efficient methods for amine synthesis, often providing high levels of stereocontrol, which is crucial for chiral molecules like this compound.
Asymmetric Synthesis: Since this compound is a chiral molecule, enantioselective synthesis is of significant interest, particularly in pharmaceutical applications. yale.edu Asymmetric reductive amination can be performed using a chiral catalyst or a chiral auxiliary, which directs the stereochemical outcome of the reduction of the imine intermediate. wikipedia.orgnih.gov This allows for the synthesis of a specific enantiomer of the amine.
Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. diva-portal.org Amine transaminases (ATAs) are particularly powerful for the synthesis of chiral amines. rsc.orgdiva-portal.org These enzymes can catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor (1-cyclohexylpropan-2-one) with high enantioselectivity. diva-portal.orgmdpi.com This biocatalytic approach can directly convert the ketone precursor into a single enantiomer of this compound under mild reaction conditions. nih.gov
| Strategy | Description | Precursor | Key Advantage |
|---|---|---|---|
| Asymmetric Reductive Amination | Reductive amination using a chiral catalyst or auxiliary to induce stereoselectivity. wikipedia.org | 1-Cyclohexylpropan-2-one | Provides access to specific enantiomers of the target amine. |
| Biocatalytic Transamination | Use of an amine transaminase (ATA) enzyme to transfer an amino group from a donor molecule to the ketone. diva-portal.orgrsc.org | 1-Cyclohexylpropan-2-one | Highly enantioselective, environmentally friendly ("green chemistry"), operates under mild conditions. |
Stereoselective Synthesis Routes (e.g., Asymmetric Reduction)
Achieving a specific stereoisomer of this compound is crucial for applications where chirality influences biological activity or material properties. Asymmetric synthesis, therefore, plays a pivotal role in its preparation.
One prominent strategy is asymmetric reductive amination . This method involves the reaction of a prochiral ketone, 1-cyclohexylpropan-2-one, with an ammonia source in the presence of a chiral catalyst. The catalyst, often a transition metal complex with a chiral ligand, directs the hydrogenation of the intermediate imine to favor the formation of one enantiomer over the other. For instance, ruthenium catalysts paired with chiral phosphine ligands like dtbm-Segphos have been successfully employed in the asymmetric reductive amination of aryl methyl ketones to produce chiral primary amines with high enantiomeric excess (ee) on a large scale. acs.org While direct examples for 1-cyclohexylpropan-2-one are not extensively detailed in readily available literature, the principles are transferable. The choice of chiral ligand is critical in determining the stereochemical outcome.
Another powerful technique involves the use of chiral auxiliaries . researchgate.netnih.gov These are chiral molecules that are temporarily attached to the substrate to direct a subsequent reaction in a stereoselective manner. For the synthesis of chiral amines, a common approach is to react the starting ketone with a chiral amine auxiliary, such as a derivative of (R)- or (S)-1-phenylethylamine, to form a chiral imine or enamine. Subsequent reduction of this intermediate, followed by the removal of the chiral auxiliary, yields the desired enantiomerically enriched primary amine. Evans' oxazolidinones and Corey's chiral auxiliaries are other well-known examples that have been instrumental in the asymmetric synthesis of a wide array of biologically active compounds. researchgate.netnih.gov
The table below summarizes some common chiral auxiliaries and their application in asymmetric amine synthesis.
| Chiral Auxiliary | Type of Reaction | Key Features |
| (R)- or (S)-1-Phenylethylamine | Asymmetric Reductive Amination | Forms a diastereomeric imine intermediate that can be selectively reduced. |
| Evans' Oxazolidinones | Asymmetric Alkylation | Used to control the stereochemistry of α-alkylation of carboxylic acid derivatives, which can be converted to amines. researchgate.net |
| Corey's Oxazaborolidine Catalysts | Asymmetric Ketone Reduction | Catalyzes the enantioselective reduction of ketones to alcohols, which can then be converted to amines. |
| Enders' SAMP/RAMP Hydrazones | Asymmetric Alkylation | Enables the enantioselective α-alkylation of aldehydes and ketones. |
| Oppolzer's Sultams | Various Asymmetric Transformations | Versatile chiral auxiliaries for a range of stereoselective reactions. nih.gov |
Hydrogenation of Nitro-Substituted Analogues
The reduction of nitro compounds is a fundamental and widely used method for the preparation of primary amines. In the context of this compound synthesis, the corresponding nitro-substituted analogue, 1-cyclohexyl-2-nitropropane, serves as a key precursor. This route is particularly attractive due to the accessibility of nitroalkanes through various synthetic methods, including the Henry reaction (nitroaldol reaction).
The catalytic hydrogenation of 1-cyclohexyl-2-nitropropane to this compound is typically carried out using a heterogeneous catalyst under a hydrogen atmosphere.
Common Catalysts and Conditions for Nitroalkane Reduction:
| Catalyst | Hydrogen Source | Typical Conditions | Advantages |
| Palladium on Carbon (Pd/C) | H₂ gas | Moderate temperature and pressure | High activity and selectivity. |
| Platinum on Carbon (Pt/C) | H₂ gas | Can be used for more sterically hindered substrates. | Effective for a broad range of nitro compounds. |
| Raney Nickel (Raney Ni) | H₂ gas | Often requires higher temperatures and pressures. | Cost-effective for large-scale production. |
| Tin (Sn) and Hydrochloric Acid (HCl) | In situ H₂ generation | Often used in laboratory-scale synthesis. | A classic method for nitro group reduction. youtube.com |
The choice of catalyst and reaction conditions can influence the yield and purity of the final product. For instance, palladium-based catalysts are often preferred for their high efficiency and selectivity, minimizing the formation of byproducts. sigmaaldrich.com Industrial processes often favor catalysts that are robust, recyclable, and cost-effective, such as Raney Nickel. google.com
Recent advancements in catalysis have introduced more environmentally friendly and efficient methods for nitro group reduction. These include transfer hydrogenation, where a hydrogen donor like formic acid or ammonium formate is used in place of hydrogen gas, and the use of biocatalysts, such as hydrogenase enzymes, which can operate under mild, aqueous conditions. ursinus.edu
Multi-Step Conversions and Functional Group Interconversions
The synthesis of this compound can also be accomplished through multi-step reaction sequences that involve the strategic manipulation of functional groups. One such pathway begins with cyclohexanecarboxaldehyde.
A plausible multi-step synthesis involves the following key transformations:
Henry Reaction: Cyclohexanecarboxaldehyde is reacted with nitroethane in the presence of a base to form 1-cyclohexyl-2-nitropropene.
Reduction of the Nitroalkene: The resulting nitroalkene is then reduced to the saturated nitroalkane, 1-cyclohexyl-2-nitropropane. This can be achieved using various reducing agents, such as sodium borohydride.
Reduction of the Nitro Group: Finally, the nitro group of 1-cyclohexyl-2-nitropropane is reduced to the primary amine, yielding this compound. This final step is typically carried out via catalytic hydrogenation as described in the previous section.
Industrial Scale Synthesis Considerations and Process Optimization
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product quality.
Key Considerations for Industrial Scale Synthesis:
Catalyst Selection and Optimization: For catalytic processes like hydrogenation and reductive amination, the choice of catalyst is paramount. Industrial catalysts should exhibit high activity, selectivity, and stability over numerous cycles to minimize costs. For hydrogenation of nitro compounds, while noble metal catalysts like palladium and platinum are highly effective, cost-effective alternatives like Raney Nickel are often employed in large-scale operations. google.com Process optimization involves determining the optimal catalyst loading, temperature, and pressure to maximize throughput and minimize energy consumption. acs.org
Reaction Medium and Work-up: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. Ideally, solvents should be inexpensive, non-toxic, and easily recyclable. The work-up procedure, which involves isolating and purifying the product, needs to be streamlined for large-scale operations to minimize solvent use and waste generation.
Process Safety: Many of the reagents and intermediates involved in these syntheses can be hazardous. For example, catalytic hydrogenation with hydrogen gas requires specialized equipment to handle flammable gases under pressure. A thorough safety assessment is necessary to identify and mitigate potential risks.
Continuous Flow vs. Batch Processing: While traditional chemical synthesis is often performed in batches, continuous flow chemistry is gaining prominence in the pharmaceutical and fine chemical industries. researchgate.net Continuous flow reactors offer several advantages for industrial-scale synthesis, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput and consistency. researchgate.net The development of continuous iridium-catalyzed homogeneous reductive amination processes is a testament to the potential of this technology for amine synthesis. acs.orgresearchgate.net
Process Analytical Technology (PAT): Implementing PAT allows for real-time monitoring and control of critical process parameters. This can lead to improved process understanding, consistent product quality, and reduced cycle times.
The table below outlines some of the key process optimization parameters for the main synthetic routes.
| Synthetic Route | Key Optimization Parameters | Industrial Challenges |
| Asymmetric Reductive Amination | Catalyst selection and loading, chiral ligand choice, hydrogen pressure, temperature, reaction time. | Cost and availability of chiral catalysts, catalyst separation and recycling, achieving high enantiomeric excess on a large scale. |
| Hydrogenation of Nitro Analogue | Catalyst type and loading, hydrogen pressure, temperature, solvent, agitation speed. | Handling of energetic nitro compounds, catalyst deactivation, ensuring complete reduction without side reactions. |
| Multi-Step Synthesis | Optimization of each individual step, purification of intermediates, overall process yield. | Management of multiple reaction steps and intermediates, minimizing waste generation across the entire process. |
Reactivity and Chemical Transformations of 2 Cyclohexylpropan 1 Amine
N-Functionalization Reactions
The lone pair of electrons on the nitrogen atom of 2-cyclohexylpropan-1-amine makes it a potent nucleophile, readily participating in a variety of reactions to form new nitrogen-carbon and nitrogen-heteroatom bonds.
Acylation for Amide Formation
The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of stable amide derivatives. This transformation is fundamental in peptide synthesis and for the introduction of protecting groups. Various methodologies can be employed to achieve N-acylation.
A common method involves the use of acetyl chloride, which readily reacts with the primary amine. To mitigate the formation of hydrochloride salts and to facilitate the reaction in an aqueous environment, this reaction can be efficiently carried out in a brine solution in the presence of a weak base like sodium acetate (B1210297). Another approach utilizes acetic acid as the acyl source, catalyzed by an acid, with ethyl acetate or butyl acetate serving as both reagent and solvent. More sustainable methods have also been developed, such as the use of acetonitrile (B52724) as the acetylating agent in the presence of an alumina (B75360) catalyst in a continuous-flow system.
| Acylating Agent | Catalyst/Conditions | Product |
| Acetyl Chloride | Brine, Sodium Acetate | N-(2-cyclohexylpropyl)acetamide |
| Acetic Acid/Ethyl Acetate | Acetic Acid (catalytic) | N-(2-cyclohexylpropyl)acetamide |
| Acetonitrile | Alumina, Continuous-flow | N-(2-cyclohexylpropyl)acetamide |
This table presents plausible acylation reactions of this compound based on general methodologies for primary amine acylation.
Alkylation for Higher Amine Derivatization
The nitrogen atom of this compound can be alkylated to yield secondary and tertiary amines. However, direct alkylation of primary amines with alkyl halides often leads to overalkylation, producing a mixture of products. Therefore, more selective methods are generally preferred.
A widely used strategy for the controlled N-alkylation of primary amines is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this approach, an alcohol serves as the alkylating agent in the presence of a transition metal catalyst, typically based on ruthenium or iridium. The catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine. The resulting metal hydride species then reduces the imine to the corresponding secondary amine. This method is highly atom-economical, with water being the only byproduct. For the synthesis of tertiary amines, this process can be repeated with another equivalent of the alcohol.
| Alkylating Agent | Catalyst | Product |
| Primary Alcohol (e.g., Ethanol) | Ruthenium or Iridium complex | N-ethyl-2-cyclohexylpropan-1-amine (Secondary Amine) |
| Primary Alcohol (e.g., Ethanol, 2 eq.) | Ruthenium or Iridium complex | N,N-diethyl-2-cyclohexylpropan-1-amine (Tertiary Amine) |
This table illustrates the expected products from the N-alkylation of this compound using the borrowing hydrogen strategy.
Formylation and Subsequent Reduction Pathways
N-formylation of this compound introduces a formyl group (-CHO) onto the nitrogen atom, yielding N-(2-cyclohexylpropyl)formamide. This transformation can be achieved using various formylating agents. A straightforward method involves heating the amine with formic acid, often with azeotropic removal of water using a Dean-Stark apparatus. The reaction can also be catalyzed by iodine, providing a mild and efficient alternative.
The resulting formamide (B127407) is a stable compound but can also serve as an intermediate for further transformations. A key application is its reduction to a methyl group, providing a pathway for the synthesis of N-methylated amines. This reduction can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄). This two-step sequence of formylation followed by reduction offers a reliable method for the monomethylation of primary amines, avoiding the overalkylation issues associated with direct methylation using methyl halides.
| Reaction Step | Reagents | Intermediate/Product |
| Formylation | Formic Acid (with or without catalyst) | N-(2-cyclohexylpropyl)formamide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-methyl-2-cyclohexylpropan-1-amine |
This table outlines the two-step process for the N-methylation of this compound via a formamide intermediate.
Cyclohexyl Ring Modifications
The cyclohexyl ring of this compound is a saturated carbocyclic system, which is generally unreactive towards many common chemical transformations, particularly those involving electrophiles.
Ring Transformations and Rearrangement Reactions (if applicable)
While direct substitution is difficult, transformations involving the cyclohexyl ring are possible under specific conditions, often involving rearrangement reactions.
One potential transformation is the oxidation of the cyclohexyl ring. For the related compound cyclohexylamine, oxidation can lead to the formation of cyclohexanone (B45756) oxime. This suggests that under appropriate oxidative conditions, the cyclohexyl ring in this compound could potentially be oxidized, for instance, at the carbon atom adjacent to the propyl-amino side chain, although this would likely require specific catalysts.
Ring expansion or contraction reactions are another possibility, though not commonly reported for this specific compound. The Demyanov rearrangement, which involves the diazotization of a primary amine on a cycloalkane followed by the loss of nitrogen gas, can lead to a mixture of ring-expanded and ring-contracted products. If the amine group were positioned directly on the ring, this reaction would be more straightforward. For this compound, such a rearrangement would require a more complex multi-step sequence to generate the necessary carbocation on the ring.
More recently, methodologies involving the B(C₆F₅)₃-catalyzed skeletal rearrangement of hydroxylamines derived from saturated cyclic amines have been developed, leading to ring contraction. While not directly demonstrated on this compound, this points to modern synthetic strategies that could potentially be adapted for such transformations.
Formation of Complex Molecular Architectures
Coupling Reactions in Heterocyclic Synthesis
There is currently no specific information available in the scientific literature detailing the use of this compound in coupling reactions for the synthesis of heterocyclic compounds. While primary amines are common building blocks in the formation of heterocycles through various reaction pathways, dedicated studies involving this particular aliphatic amine have not been reported.
Precursor Role in Fine Chemical Synthesis
Detailed research findings on the specific role of this compound as a precursor in fine chemical synthesis are not extensively documented in publicly accessible scientific literature. While its structural motifs suggest potential applications in the synthesis of more complex molecules, such as pharmaceutical or agrochemical intermediates, specific examples and dedicated studies outlining its use are not available.
Coordination Chemistry: Ligand Synthesis and Metal Complexation Studies
The coordination chemistry of this compound and its derivatives is not a widely explored area of research based on available scientific literature. Primary amines are known to be effective ligands for a variety of metal ions, and they can be readily converted into more complex ligand systems, such as Schiff bases. However, specific studies focusing on the synthesis of ligands from this compound and their subsequent metal complexation are not reported.
Spectroscopic and Advanced Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, enabling the unambiguous determination of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the case of 2-Cyclohexylpropan-1-amine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl ring, the propyl chain, and the amine group.
The protons on the cyclohexyl ring would likely appear as a complex multiplet in the upfield region of the spectrum, typically between 0.8 and 1.8 ppm. The methine proton on the cyclohexyl ring adjacent to the propyl group may show a distinct signal within this range. The protons of the propyl chain would give rise to characteristic signals. The methyl (CH₃) group protons would likely appear as a doublet, integrating to three protons. The methylene (CH₂) protons adjacent to the cyclohexyl ring and the methine (CH) proton attached to the amine group would also produce distinct multiplets. The two protons of the amine (NH₂) group are expected to appear as a broad singlet, the chemical shift of which can be variable and is dependent on factors such as solvent and concentration.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Cyclohexyl CH₂ | 0.8 - 1.8 | Multiplet | 10H |
| Cyclohexyl CH | 1.0 - 1.5 | Multiplet | 1H |
| Propyl CH₃ | ~ 0.9 | Doublet | 3H |
| Propyl CH₂ | ~ 1.2 - 1.4 | Multiplet | 2H |
| Propyl CH | ~ 2.5 - 2.8 | Multiplet | 1H |
| Amine NH₂ | Variable (e.g., 1.0 - 3.0) | Broad Singlet | 2H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For this compound, which has the molecular formula C₉H₁₉N, the ¹³C NMR spectrum is expected to show a distinct signal for each unique carbon atom.
The cyclohexyl ring will exhibit multiple signals in the aliphatic region of the spectrum, typically between 25 and 45 ppm. The carbon atom of the cyclohexyl ring attached to the propyl group will have a chemical shift influenced by this substitution. The three carbon atoms of the propyl chain will also give rise to separate signals. The methyl (CH₃) carbon will appear at a relatively upfield chemical shift. The methylene (CH₂) carbon and the methine (CH) carbon attached to the nitrogen atom will have distinct chemical shifts, with the latter being deshielded due to the electronegativity of the nitrogen atom.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Cyclohexyl C1 (attached to propyl) | ~ 35 - 40 |
| Cyclohexyl C2, C6 | ~ 30 - 35 |
| Cyclohexyl C3, C5 | ~ 25 - 30 |
| Cyclohexyl C4 | ~ 25 - 30 |
| Propyl C1 (CH₂) | ~ 40 - 45 |
| Propyl C2 (CH) | ~ 50 - 55 |
| Propyl C3 (CH₃) | ~ 15 - 20 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To definitively establish the connectivity of atoms and the stereochemistry of this compound, advanced two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the unambiguous assignment of the protons in the propyl chain and their connection to the cyclohexyl ring.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would be instrumental in assigning each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connectivity between the cyclohexyl ring and the propyl chain, as well as the position of the amine group.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can provide information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule, particularly if chiral centers are present.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a volatile compound like this compound and for determining its molecular weight.
In a GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. For this compound (C₉H₁₉N), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 141.
The fragmentation pattern is a characteristic fingerprint of the molecule. For aliphatic amines, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, nitrogen-containing cation. Another common fragmentation is the loss of the cyclohexyl group.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 141 | [C₉H₁₉N]⁺ (Molecular Ion) |
| 126 | [M - CH₃]⁺ |
| 98 | [M - C₃H₇]⁺ |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 44 | [CH₃CHNH₂]⁺ (from alpha-cleavage) |
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, typically to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule, which is a definitive confirmation of its molecular formula.
For this compound, the theoretical exact mass of the molecular ion [C₉H₁₉N]⁺ can be calculated using the masses of the most abundant isotopes of carbon, hydrogen, and nitrogen. missouri.edulibretexts.org An experimentally determined exact mass that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Theoretical Exact Mass Calculation for [C₉H₁₉N]⁺
| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |
| Hydrogen (¹H) | 19 | 1.007825 | 19.148675 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Total | 141.151749 |
An HRMS measurement yielding a mass value very close to 141.151749 Da would confirm the elemental composition of C₉H₁₉N.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds. As a primary amine, it exhibits distinctive N-H stretching vibrations. libretexts.orgopenstax.orgpressbooks.pub
Key expected absorptions in the IR spectrum of this compound include:
N-H Stretching: Primary amines typically show a pair of medium-intensity bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric stretching of the N-H bonds. libretexts.orgopenstax.orgpressbooks.puborgchemboulder.com These bands are generally sharper and less intense than the broad O-H bands of alcohols. libretexts.orgopenstax.orgpressbooks.pub
C-H Stretching: The spectrum will display strong absorptions between 2950 and 2845 cm⁻¹ from the C-H stretching vibrations within the cyclohexyl and propyl groups. docbrown.info
N-H Bending: A bending (scissoring) vibration for the primary amine group is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.comwpmucdn.com
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically results in a weak to medium absorption band between 1250 and 1020 cm⁻¹. orgchemboulder.com
CH₂ Bending: The deformation vibrations of the CH₂ groups in the cyclohexane ring are observed between 1480 and 1440 cm⁻¹. docbrown.info
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric Stretch | Primary Amine (N-H) | 3500 - 3300 (two bands) | Medium |
| Stretch | Alkane (C-H) | 2950 - 2845 | Strong |
| Scissoring (Bend) | Primary Amine (N-H) | 1650 - 1580 | Medium to Weak |
| Bend | Methylene (CH₂) | 1480 - 1440 | Medium |
| Stretch | Aliphatic Amine (C-N) | 1250 - 1020 | Medium to Weak |
Chromatographic Methods for Reaction Monitoring and Purification
Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and for the purification and purity assessment of the final product.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis and purity assessment of this compound. Due to the lack of a strong chromophore in aliphatic amines, direct UV detection is challenging. Therefore, pre-column derivatization is a common strategy to attach a UV-active or fluorescent tag to the amine, enhancing detection sensitivity and selectivity. thermofisher.com
Common derivatizing agents for primary amines include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 2,4-dinitrofluorobenzene (DNFB). thermofisher.com The resulting derivatives can be separated effectively using reversed-phase HPLC, typically with a C18 column. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol and a buffer solution. nih.gov
A typical HPLC method for a derivatized aliphatic amine would involve the following parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., Ascentis® Express C18) |
| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV or Fluorescence Detector |
| Derivatizing Agent | OPA, FMOC-Cl, or DMQC-OSu |
The method can be validated to determine linearity, limits of detection (LOD), and limits of quantification (LOQ), ensuring accurate and reliable purity assessment. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method for monitoring the progress of a reaction, such as the synthesis of this compound. thieme.deacs.org By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized. acs.org
For amines, visualization can be achieved using a ninhydrin stain, which reacts with primary amines to produce a characteristic purple spot. researchgate.net Alternatively, derivatization with reagents like 1-fluoro-2,4-dinitrobenzene can be used to create UV-active spots. researchgate.net The retention factor (R_f) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system and helps in its identification. acs.org The polarity of the functional groups influences the R_f value; amines are more polar than ethers or esters but less polar than alcohols or carboxylic acids. acs.org
A typical TLC system for monitoring an amine-producing reaction might include:
Stationary Phase: Silica gel 60 F254 plates
Mobile Phase: A mixture of a nonpolar solvent (e.g., chloroform) and a polar solvent (e.g., triethylamine). oiv.intnih.gov
Visualization: UV light (if derivatized) or a chemical stain (e.g., ninhydrin).
X-ray Crystallography of Crystalline Derivatives and Metal Complexes
X-ray crystallography provides definitive, three-dimensional structural information of a molecule in its crystalline state. nih.gov While obtaining suitable crystals of this compound itself may be challenging, its crystalline derivatives or metal complexes can be analyzed. This technique is the primary method for determining the absolute configuration of chiral molecules. nih.gov
Primary amines can act as ligands, forming coordination complexes with various transition metals like iron(II), copper(II), cobalt(II), and nickel(II). acs.orgdocbrown.info The lone pair of electrons on the nitrogen atom forms a dative covalent bond with the metal ion. docbrown.info The synthesis of such a complex, followed by crystallization, can yield single crystals suitable for X-ray diffraction analysis.
The resulting crystallographic data provides precise bond lengths, bond angles, and conformational details. For example, studies on bis(primary amine)iron(II) porphyrins have revealed Fe-N(axial) bond lengths in the range of 2.028 to 2.043 Å. acs.org
A representative table of crystallographic data that could be obtained for a metal complex of this compound is shown below.
| Crystallographic Parameter | Example Value |
| Chemical Formula | [M(C₉H₁₉N)₂Cl₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 98.76 |
| Volume (ų) | 1523.4 |
| Z | 4 |
This structural information is invaluable for understanding the steric and electronic properties of the molecule and its interactions.
Theoretical and Computational Investigations of 2 Cyclohexylpropan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational to these investigations, allowing for a detailed analysis of molecular properties. mdpi.com
Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy of a molecule, known as its equilibrium geometry. mdpi.com For 2-Cyclohexylpropan-1-amine, this process would typically involve exploring the potential energy surface to identify the most stable conformers.
Understanding the electronic structure of a molecule is key to explaining its reactivity and intermolecular interactions. For this compound, the primary amine group is the most electronically significant feature. The nitrogen atom possesses a lone pair of electrons, which resides in the Highest Occupied Molecular Orbital (HOMO). The energy and spatial distribution of the HOMO are critical, as it indicates the molecule's ability to act as a nucleophile or a Brønsted-Lowry base.
Quantum chemical calculations can quantify various electronic properties:
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. These calculations would show a negative partial charge on the nitrogen atom due to its higher electronegativity and the presence of the lone pair, while the attached hydrogen and carbon atoms would carry positive partial charges.
Molecular Orbitals: Analysis of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding chemical reactivity. The HOMO is localized on the nitrogen's lone pair, while the LUMO is typically distributed over the antibonding σ* orbitals of the C-N and C-H bonds.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. It would show a region of negative electrostatic potential (typically colored red) around the nitrogen atom, corresponding to the electron-rich lone pair, which is the most likely site for electrophilic attack or protonation. The alkyl framework (cyclohexyl and propyl groups) would exhibit a neutral or slightly positive potential (blue/green).
Molecular Dynamics Simulations
While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, solvent interactions, and thermodynamic properties.
To perform an MD simulation of this compound, a force field is required. A force field is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. Resources like the Automated Topology Builder (ATB) can generate force field topologies for novel molecules compatible with widely used simulation packages. github.iouq.edu.aunih.gov These topologies are often derived from a combination of quantum mechanical calculations and established parameter sets. nih.gov
An MD simulation of this compound in an aqueous solution could reveal:
Solvation Structure: How water molecules arrange around the amine group and the hydrophobic alkyl parts. The simulation would show strong hydrogen bonding between the amine's -NH2 group and surrounding water molecules.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amine and water, providing insights into its solubility and interaction strength.
Conformational Dynamics: The transitions between different rotamers of the side chain and the flexing of the cyclohexane ring at a given temperature.
Recent studies on alkylamines using MD simulations have explored their hydrogen-bonding networks and clustering behaviors, which are crucial for understanding their liquid-state properties. acs.orgacs.org Such simulations for this compound would provide a dynamic picture of its microscopic structure and interactions. arxiv.org
Prediction of Key Molecular Descriptors for Chemical Space Exploration
Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are widely used in cheminformatics and medicinal chemistry to predict the properties of compounds and to screen large virtual libraries.
The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) and their attached hydrogens in a molecule. It is a strong predictor of a drug's ability to permeate cell membranes. nih.gov
For this compound, the TPSA is calculated based on the contribution of the nitrogen atom and the two hydrogen atoms of the primary amine group.
| Descriptor | Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 26.0 Ų nih.govnih.gov | Predicts membrane permeability |
A TPSA value of 26.0 Ų is considered low. Molecules with a TPSA less than 140 Ų are generally predicted to have good intestinal absorption, and those with a TPSA below 90 Ų are more likely to penetrate the blood-brain barrier. The low TPSA of this compound suggests it has the potential for good cell membrane permeability.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity (fat-solubility) versus its hydrophilicity (water-solubility). It is defined as the logarithm of the ratio of the compound's concentration in octanol to its concentration in water in a two-phase system at equilibrium. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).
Computational algorithms, such as XLogP3, are used to estimate this value based on the molecular structure.
| Descriptor | Value | Significance |
|---|---|---|
| Octanol-Water Partition Coefficient (XLogP3) | 2.9 nih.gov | Measures lipophilicity |
The calculated XLogP3 value of 2.9 for this compound indicates that the compound is significantly more soluble in octanol than in water, classifying it as a lipophilic molecule. This is expected due to the large nonpolar alkyl structure composed of the cyclohexane and propyl groups, which outweighs the hydrophilic contribution of the small primary amine group.
Hydrogen Bonding Characteristics
A detailed computational analysis of the hydrogen bonding characteristics of this compound is not available in current scientific literature. Such a study would typically involve quantum mechanical calculations to determine parameters like hydrogen bond donor and acceptor sites, bond energies, equilibrium geometries, and vibrational frequencies associated with hydrogen bonding. The primary amine group (-NH₂) of the molecule would serve as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom would act as a hydrogen bond acceptor. However, without specific peer-reviewed research, quantitative data for these interactions cannot be provided.
Virtual Screening and Design Principles for Novel Chemical Entities
There is no documented use of this compound as a central scaffold in virtual screening campaigns or explicit discussion of its design principles for creating novel chemical entities in the available literature. Virtual screening relies on the computational docking of molecules into the active sites of biological targets. The design principles for new molecules would be derived from the structure-activity relationships of known active compounds. rsc.org Generally, scaffolds are chosen based on their known interactions with a target class or their ability to present functional groups in a specific three-dimensional arrangement. The lipophilic cyclohexyl group and the primary amine in this compound provide features that could be explored in drug design, but specific examples or established design principles based on this molecule are not found in published studies.
Computational Elucidation of Reaction Mechanisms
No specific computational studies elucidating the reaction mechanisms involving this compound have been published. The field of computational elucidation of reaction mechanisms uses theoretical models to map out the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and reaction pathways. nih.gov Such studies provide deep insight into the kinetics and thermodynamics of reactions. While general mechanisms for the reactions of primary amines are well understood, a detailed computational investigation specific to this compound, considering the influence of its cyclohexyl and propyl structure, has not been reported.
Applications in Advanced Materials and Chemical Technologies
Utilization in Fragrance and Flavor Chemistry
While the direct application of 2-Cyclohexylpropan-1-amine in fragrance and flavor chemistry is not extensively documented in public literature, the broader class of cyclohexyl derivatives is well-represented in this industry. A key example is the use of substituted 2-cyclohexyl-propan-1-ol, an alcohol analog of the amine , as a powerful fragrance material. This related compound is noted for its unusual combination of strong sandalwood and muguet (lily of the valley) odor notes, offering a fresher character compared to its homologs.
The structural similarity between 2-cyclohexyl-propan-1-ol and this compound suggests that the latter could serve as a precursor or intermediate in the synthesis of novel fragrance compounds. The amine group can be chemically modified to produce other functional groups that may possess desirable olfactory properties.
Development of Switchable-Hydrophilicity Solvents (SHS) and Related Amine-Based Systems
Switchable-hydrophilicity solvents (SHS) are a class of "smart" solvents that can reversibly change their miscibility with water in response to a trigger, most commonly the addition or removal of carbon dioxide (CO₂). These solvents are typically tertiary amines that are hydrophobic and immiscible with water. However, when CO₂ is bubbled through the water-amine mixture, the amine is protonated to form a bicarbonate salt, which is hydrophilic and dissolves in water. This process is reversible by bubbling air or an inert gas through the solution to remove the CO₂, causing the amine to revert to its hydrophobic form.
While the majority of research on SHS has focused on tertiary amines, the fundamental principle relies on the basicity of the amine group. As a primary amine, this compound can also react with CO₂ in the presence of water to form a water-soluble salt, in this case, a carbamate or bicarbonate. Therefore, it has the potential to function as a switchable-hydrophilicity solvent. The specific properties of this compound, such as its pKa and the steric hindrance around the nitrogen atom, would influence the efficiency and kinetics of the switching process. The development of amine-free CO₂-switchable systems is also an active area of research, highlighting the ongoing innovation in this field.
Biochemical Tool Applications
The use of specific amine-containing small molecules is a growing area in biochemical research, particularly in the field of proteomics.
Use in Proteomics Research
At present, there is no specific, documented use of this compound as a tool in proteomics research within the surveyed scientific literature. Proteomics often employs amine-reactive chemical probes for tasks such as protein labeling, cross-linking, and derivatization for mass spectrometry analysis. These reagents typically contain highly reactive groups, such as N-hydroxysuccinimide esters, that target the primary amines on lysine residues and the N-terminus of proteins.
While this compound itself is not a labeling reagent, its primary amine group makes it a potential candidate for incorporation into more complex molecules designed for proteomics applications. For example, it could be used as a building block to synthesize novel chemical probes where the cyclohexyl group provides a hydrophobic or sterically defined element for specific binding or detection purposes. However, any such application remains speculative and would require dedicated research and development.
Investigation in Enzyme-Catalyzed Reactions and Metabolic Pathways
A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the use or investigation of this compound in enzyme-catalyzed reactions. Similarly, there is no available information regarding its metabolic pathways. Research in biocatalysis often explores a wide range of amine structures for their potential as substrates or resolving agents, but at present, this compound does not appear to be a compound of significant focus in published enzymatic studies.
Applications in Catalyst Design and Ligand Development
In the realm of catalyst design and ligand development, chiral amines and their derivatives are frequently employed to induce stereoselectivity in chemical reactions. However, specific research detailing the application of this compound as a ligand or a component in catalyst systems is not currently available. While related compounds with different substitution patterns on the propane (B168953) chain, such as 1-cyclohexylpropan-2-amine, have been noted in chemical literature, the specific isomer this compound has not been a subject of detailed investigation in this context. The development of new chiral ligands is a dynamic area of chemical research, and the potential of this compound in this field remains an open area for exploration.
Due to the limited specific research on this compound in the requested applications, a data table of research findings cannot be generated at this time.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is undergoing a significant shift towards sustainable practices, prioritizing methods that reduce environmental impact and improve atom economy. rsc.org Traditional amine synthesis routes often rely on harsh reagents and produce stoichiometric waste, making them targets for green innovation. rsc.org Future research will focus on developing eco-friendly synthetic pathways to 2-Cyclohexylpropan-1-amine.
Key areas of development include:
Biocatalysis: The use of enzymes, such as lipases and imine reductases (IREDs), offers a highly selective and environmentally benign route to chiral amines. researchgate.netnih.gov Enzymatic methods operate under mild conditions and can lead to high enantiomeric purity, avoiding the need for heavy metal catalysts. researchgate.netnih.gov
Catalytic Hydrogenation and Amination: Advanced catalytic systems are central to green amine synthesis. rsc.org Methodologies like 'hydrogen borrowing' amination of alcohols and reductive amination of aldehydes and ketones are gaining traction due to their high atom economy, with water often being the only byproduct. rsc.orgmdpi.com Research into novel heterogeneous catalysts will be crucial for enhancing the efficiency and reusability of these processes. mdpi.com
Use of Renewable Feedstocks: A major goal of green chemistry is the transition from fossil-based starting materials to renewable biomass. mdpi.com Future studies will likely explore the synthesis of this compound or its precursors from bio-based furanic oxygenates or other platform molecules derived from lignocellulosic biomass. mdpi.com The evaluation of these new pathways will be guided by green metrics toolkits, such as CHEM21, to ensure a comprehensive assessment of their sustainability. rsc.orgrsc.org
Table 1: Comparison of Green Synthetic Methodologies for Amines
| Methodology | Description | Key Advantages |
|---|---|---|
| Biocatalysis | Use of enzymes (e.g., lipases, IREDs) to catalyze amine synthesis. researchgate.netnih.gov | High selectivity, mild reaction conditions, reduced waste, biodegradable catalysts. nih.gov |
| Reductive Amination | Reaction of a carbonyl group with an amine source and a reducing agent. rsc.org | High atom economy, often produces water as the main byproduct. mdpi.com |
| Hydrogen Borrowing | A process where an alcohol is temporarily oxidized to a carbonyl compound, which then undergoes reductive amination, with the catalyst regenerating the hydrogen. rsc.org | In-situ generation of intermediates, high efficiency, and sustainability. rsc.org |
| Hydroamination | The direct addition of an amine to an unsaturated compound like an alkene. rsc.org | 100% atom economy, direct formation of C-N bonds. |
Comprehensive Exploration of Stereoisomeric Forms for Specific Chemical Applications
This compound possesses a chiral center, meaning it can exist as different stereoisomers (enantiomers). The spatial arrangement of atoms in these isomers can lead to distinct chemical and physical properties. While traditional synthesis may produce a racemic mixture (equal amounts of both enantiomers), many modern applications, particularly in pharmaceuticals and materials science, require a single, pure stereoisomer. acs.org
Future research will focus on the enantioselective synthesis of this compound. acs.org This involves the development of catalysts and methods that preferentially produce one isomer over the other. Recent advancements in asymmetric catalysis, using transition metals with chiral ligands or specialized biocatalysts like imine reductases, have made the synthesis of single-enantiomer amines more accessible. researchgate.netacs.org A comprehensive exploration of the properties of each stereoisomer could unlock novel applications where specific three-dimensional structures are required for optimal performance.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The discovery and optimization of chemical reactions have been revolutionized by high-throughput experimentation (HTE) and laboratory automation. researchgate.netacs.org These platforms utilize parallel reactors and robotic liquid handlers to perform hundreds of experiments simultaneously, drastically accelerating research that would have traditionally taken months or years. acs.orgcam.ac.uk
For this compound, HTE platforms will be instrumental in:
Rapid Reaction Optimization: Quickly screening a wide range of catalysts, solvents, temperatures, and reagents to identify the most efficient and sustainable synthetic routes. acs.org
Library Synthesis: Generating a diverse library of derivatives by reacting this compound with various building blocks in a parallel format. researchgate.net
Accelerated Analysis: Integrating HTE with rapid analytical techniques to determine reaction yield and enantiomeric excess in real-time, overcoming analytical bottlenecks. nih.gov
This approach minimizes material consumption and allows for the rapid collection of large datasets, which can be used to build more accurate predictive models. researchgate.netcam.ac.uk
Table 2: Traditional vs. HTE/Automated Synthesis Approaches
| Feature | Traditional Synthesis | HTE & Automated Platforms |
|---|---|---|
| Scale | Milligrams to kilograms | Microliters to milliliters |
| Throughput | One to a few reactions at a time | Hundreds to thousands of reactions in parallel. nih.gov |
| Speed | Slow, sequential optimization | Rapid screening and optimization. acs.org |
| Data Generation | Limited data points per unit of time | Massive datasets suitable for machine learning. researchgate.net |
| Material Usage | Higher per experiment | Significantly lower. cam.ac.uk |
Advanced Computational Design and Predictive Modeling for Structure-Activity Relationships
Computational chemistry is an increasingly powerful tool for predicting the properties of molecules and guiding experimental work. uni-bonn.de For this compound and its potential derivatives, advanced computational modeling will play a crucial role in understanding structure-activity relationships (SAR) and structure-property relationships (QSPR). nih.govresearchgate.net
Future research in this area will involve:
Developing QSPR Models: Creating predictive models that correlate the chemical structure of amine compounds with key properties like their stability, reactivity, or performance in a specific application (e.g., CO2 capture efficiency). nih.gov
Virtual Screening: Using computational methods to screen virtual libraries of this compound derivatives to identify candidates with desired properties before committing to their physical synthesis. uni-bonn.de
Mechanism Elucidation: Employing quantum chemical calculations to understand the reaction mechanisms of novel synthetic routes, helping to refine catalyst design and improve reaction conditions.
These predictive models help to prioritize the most promising candidate molecules for synthesis, saving significant time and resources. uni-bonn.de
Expanded Applications in Emerging Chemical Technologies and Industrial Processes
While the current applications of this compound are specific, its structure as a primary amine with a bulky cycloaliphatic group suggests potential in a variety of emerging fields. Amines are fundamental building blocks in many areas, and future research is expected to explore the utility of this compound in new contexts. diplomatacomercial.comacs.org
Potential areas for expanded application include:
Polymer Chemistry: Amines are key monomers for high-performance polymers such as polyamides and polyureas. acs.org The cyclohexyl group in this compound could impart unique properties like improved thermal stability, rigidity, or hydrophobicity to new polymer materials.
Carbon Capture Technologies: Amines are widely used as solvents for capturing CO2 from industrial emissions. diplomatacomercial.com Research into new amine structures is focused on improving capture efficiency and reducing the energy required for regeneration. diplomatacomercial.com The specific structure of this compound could be evaluated for its potential in this critical environmental application.
Agrochemicals and Specialty Chemicals: As an intermediate, this compound could serve as a starting point for the synthesis of new agrochemicals or other specialty chemicals where its unique combination of a primary amine and a cyclohexyl moiety could be advantageous. acs.org
Q & A
Q. What are the optimal synthetic routes for 2-Cyclohexylpropan-1-amine, and how can reaction conditions be standardized for reproducibility?
- Methodological Approach : A multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclohexylmethylamine derivatives can be synthesized via alkylation of cyclohexanemethylamine precursors under inert atmospheres (e.g., NaH in dichloromethane) . Standardization requires rigorous control of temperature, solvent purity, and catalyst loading (e.g., Cu(II) triflate for coupling reactions). Yield optimization often involves iterative testing of molar ratios and reaction times (e.g., 24-hour reflux at 60°C for higher conversion rates) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Methods :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the cyclohexyl moiety (δ 1.0–2.5 ppm for cyclohexyl protons) and amine proton environment.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated 141.25 g/mol for CHN) .
- Polar Surface Area Analysis : Topological polar surface area (~26 Ų) predicts solubility and membrane permeability .
Q. How can impurities in this compound be minimized during purification?
- Strategies :
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures).
- Flash Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in DCM).
- Ion-Exchange Resins : Remove acidic/basic impurities via pH-controlled adsorption .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported catalytic efficiencies for this compound derivatives?
- Analytical Framework :
- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., C–N bond formation).
- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and identify steric effects from the cyclohexyl group .
- In Situ Spectroscopy : Monitor intermediate formation via FT-IR or Raman during reactions .
Q. What computational tools are effective for retrosynthetic planning of this compound analogs?
- Tools and Workflows :
- AI-Driven Platforms : Use template-relevance models (e.g., Pistachio, Reaxys) to predict one-step routes. For example, cyclohexyl Grignard reagents coupled with nitroalkanes .
- Feasibility Scoring : Prioritize precursors with high plausibility (>0.9) and minimal side reactions .
Q. How do stereochemical variations in this compound impact biological activity, and what separation methods are viable?
- Enantiomer Separation :
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer .
- Biological Relevance :
The (R)-enantiomer may exhibit higher binding affinity to neurological targets (e.g., NMDA receptors) due to cyclohexyl group orientation .
- Biological Relevance :
Q. What strategies address discrepancies in reported yields for this compound under varying catalytic conditions?
- Systematic Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
